1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester
CAS No.:
Cat. No.: VC16563657
Molecular Formula: C11H14N3O4-
Molecular Weight: 252.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N3O4- |
|---|---|
| Molecular Weight | 252.25 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroimidazo[1,2-b]pyrazole-6-carboxylate |
| Standard InChI | InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)13-4-5-14-8(13)6-7(12-14)9(15)16/h6H,4-5H2,1-3H3,(H,15,16)/p-1 |
| Standard InChI Key | XQYNMLQBVLRLNZ-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)C(=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound belongs to the imidazo[1,2-b]pyrazole class, featuring a fused bicyclic system comprising imidazole and pyrazole rings. The 2,3-dihydro modification indicates partial saturation of the pyrazole ring, reducing aromaticity and altering electronic properties. The tert-butyl ester group at position 1 serves as a sterically demanding protecting group, while the carboxylic acid moiety at position 6 provides a handle for further functionalization .
Chemical Specifications
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₃O₄ | |
| Molecular Weight | 252.25 g/mol | |
| CAS Number | 1820647-54-8 | |
| Protective Group | tert-Butyloxycarbonyl (BOC) |
The BOC group enhances solubility in organic solvents and stabilizes the molecule against nucleophilic attack during synthetic procedures.
Synthetic Methodologies
Core Scaffold Construction
The imidazo[1,2-b]pyrazole core is typically assembled via cyclization reactions. A common approach involves:
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Condensation of α-haloketones with hydrazine derivatives to form pyrazole intermediates
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Subsequent annulation with imidazole precursors using copper-catalyzed cross-coupling .
Recent advances employ regioselective metalation strategies. Schwärzer et al. demonstrated Br/Mg exchange at position 7 of brominated precursors using TMP-bases (2,2,6,6-tetramethylpiperidyl), enabling precise functionalization .
BOC Protection Protocol
The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaOH in THF). This step achieves 89-92% yields in optimized protocols. Critical parameters include:
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Temperature control (0–5°C) to minimize side reactions
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Strict anhydrous conditions to prevent hydrolysis
Reactivity and Functionalization
Electrophilic Trapping Reactions
The deprotected nitrogen at position 3 exhibits nucleophilic character, enabling:
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Acylation with acid chlorides
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Alkylation using alkyl halides
Ring Fragmentation Pathways
Under strong base conditions (TMP₂Zn·MgCl₂·2LiCl), the pyrazole ring undergoes cleavage to yield (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile derivatives. This transformation expands utility in push-pull dye synthesis .
Biological Evaluation
Drug Isostere Applications
Replacement of indole with imidazo[1,2-b]pyrazole in pruvanserin analogs showed:
| Property | Indole Derivative | Imidazo[1,2-b]pyrazole | Improvement |
|---|---|---|---|
| Aqueous Solubility | 0.12 mg/mL | 1.8 mg/mL | 15× |
| log D (pH 7.4) | 3.1 | 2.4 | -0.7 units |
| Plasma Protein Binding | 98% | 89% | 9% reduction |
The enhanced solubility profile stems from reduced lipophilicity and altered hydrogen-bonding capacity .
Industrial and Research Applications
Pharmaceutical Intermediate
Major applications include:
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Core structure for kinase inhibitor development
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Precursor for PET radiotracers via isotopic labeling
Materials Science Utility
The push-pull dye derivatives exhibit:
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